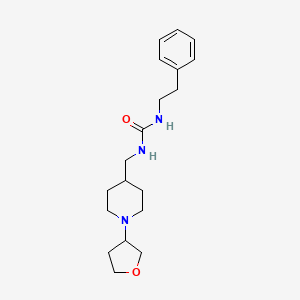

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c23-19(20-10-6-16-4-2-1-3-5-16)21-14-17-7-11-22(12-8-17)18-9-13-24-15-18/h1-5,17-18H,6-15H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCYRDRNWTYTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

Medicine: Potential therapeutic applications include the development of new drugs for various diseases.

Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

- Key Differences :

- The piperidine ring is substituted with a methylsulfonyl group instead of THF-3-yl.

- The THF moiety is attached at the 2-position (tetrahydro-2-furanylmethyl) rather than the 3-position.

- The THF-2-yl substitution may alter spatial orientation compared to THF-3-yl, affecting binding interactions .

1-Phenyl-3-(piperidin-4-yl)urea

- Key Differences :

- Lacks both the phenethyl group and THF substitution. Features a simple phenyl group and unmodified piperidine.

- The unsubstituted piperidine may exhibit higher conformational flexibility but lower solubility due to reduced polarity .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

- Key Differences :

- Incorporates a fluorophenylpropyl group on the piperidine and a tetrazole-containing phenyl group.

- Implications :

2-[5-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol

- Key Differences: Replaces the urea core with a pyrazole-ethanol linker and introduces an oxazole ring.

- The ethanol substituent may improve aqueous solubility relative to the phenethyl group .

Structural and Functional Comparison Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Binding Affinity Considerations |

|---|---|---|---|---|

| Target Compound | ~349.4 | Phenethyl, THF-3-yl-piperidine | Moderate (THF enhances) | Balanced H-bonding and hydrophobicity |

| 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea | ~361.4 | Methylsulfonyl, THF-2-yl | High (polar groups) | Enhanced polarity may reduce membrane permeability |

| 1-Phenyl-3-(piperidin-4-yl)urea | ~219.3 | Phenyl, unmodified piperidine | Low | Limited H-bonding, high flexibility |

| 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(tetrazol-5-yl)phenyl]urea | ~440.5 | Fluorophenylpropyl, tetrazole | Moderate | High polarity, metabolic stability |

| 2-[5-[1-[(4,5-Dimethyloxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol | ~304.4 | Oxazole, pyrazole-ethanol | High | Oxazole enhances π interactions |

Research Findings and Implications

- Solubility : The THF-3-yl group in the target compound likely improves solubility compared to unmodified piperidine analogues (e.g., 1-phenyl-3-(piperidin-4-yl)urea) but may be less polar than sulfonyl or tetrazole-containing derivatives .

- Binding Interactions: The phenethyl group’s hydrophobicity may favor interactions with hydrophobic protein pockets, while the urea core provides critical H-bonding.

- Metabolic Stability : Fluorine and tetrazole substituents (e.g., in ’s compound) enhance stability but may require optimization for bioavailability. The target compound’s THF group offers a balance between stability and solubility .

Biological Activity

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are recognized for their potential therapeutic applications due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound's structure consists of a phenethyl group linked to a urea moiety, which is further connected to a piperidine ring substituted with a tetrahydrofuran group. The synthesis typically involves several steps:

- Formation of the Piperidine Intermediate : Reaction of tetrahydrofuran with piperidine.

- Coupling with Phenethylamine : Using coupling reagents like EDCI in the presence of a base.

- Urea Formation : Reaction with an isocyanate derivative to form the urea linkage.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate the activity of neurotransmitter receptors, particularly those involved in pain and mood regulation, such as serotonin and dopamine receptors.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

- Analgesic Effects : Demonstrated through various in vivo studies where it showed significant pain relief comparable to standard analgesics.

- Antidepressant Activity : In animal models, it has been shown to improve depressive symptoms, likely through serotonergic modulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Variations in the chemical structure can significantly influence biological activity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| 1-(4-Methoxyphenethyl)-3-(piperidin-4-yl)methyl)urea | Reduced potency | Lacks tetrahydrofuran moiety |

| 1-(4-Hydroxyphenethyl)-3-(tetrahydrofuran-piperidin)urea | Increased solubility | Hydroxyl group enhances water solubility |

| 1-(4-Methoxyphenethyl)-3-(1-(tetrahydrofuran-piperidin)ethyl)urea | Altered receptor affinity | Ethyl substitution affects binding |

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Analgesic Properties : A study evaluated the analgesic effects in rodent models, demonstrating a dose-dependent reduction in pain responses compared to control groups.

- Antidepressant Effects : Another study assessed its impact on depressive behaviors using the forced swim test, revealing significant reductions in immobility time, indicative of antidepressant-like effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.